molecular formula C8H8FNO2 B7905909 2-Fluoro-6-(methylamino)benzoic acid

2-Fluoro-6-(methylamino)benzoic acid

Cat. No.: B7905909
M. Wt: 169.15 g/mol
InChI Key: KBFJQGUNHQVJOX-UHFFFAOYSA-N
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Description

2-Fluoro-6-(methylamino)benzoic acid is a benzoic acid derivative featuring a fluorine atom at the 2-position and a methylamino (-NHCH₃) group at the 6-position of the aromatic ring. This compound likely serves as a versatile intermediate in pharmaceutical and organic synthesis, leveraging the electronic and steric properties of its substituents for targeted applications.

Properties

IUPAC Name

2-fluoro-6-(methylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-10-6-4-2-3-5(9)7(6)8(11)12/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFJQGUNHQVJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Effects

  • Acidity: Electron-withdrawing groups (e.g., -CF₃ in 2-fluoro-6-(trifluoromethyl)benzoic acid) enhance the acidity of the benzoic acid moiety (lower pKa) by stabilizing the deprotonated form . Electron-donating groups (e.g., -OCH₃, -NHCH₃) reduce acidity. The methylamino group in the target compound likely confers moderate acidity compared to -CF₃ or -CH₃ analogues.
  • Solubility :

    • Polar groups like -NHCH₃ and -NH₂ improve water solubility through hydrogen bonding, whereas -CF₃ and -CH₃ increase lipophilicity .

Research Findings and Trends

  • Fluorine’s Role : Fluorine enhances bioavailability and metabolic stability in drug candidates, a feature shared by all compared compounds .
  • Methylamino Group: The -NHCH₃ group in the target compound may improve binding affinity in receptor-ligand interactions due to hydrogen bonding .
  • Safety Profiles: Compounds with -CF₃ or halogens (e.g., iodine in 2-fluoro-6-iodobenzoyl chloride) often require stringent handling protocols, whereas methylamino derivatives may pose amine-related hazards .

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